

The Resurgence of 3-Phenylisoquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Phenylisoquinoline

Cat. No.: B1583570

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Introduction: Re-evaluating a Classic Scaffold for Modern Drug Discovery

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. Among its myriad derivatives, **3-phenylisoquinoline** stands out for its deceptively simple architecture, which belies a rich and complex pharmacology. This guide provides an in-depth technical overview of **3-phenylisoquinoline**, moving beyond its fundamental properties to explore its synthesis, burgeoning potential in oncology, and the mechanistic underpinnings of its activity. For researchers and drug development professionals, this document serves as a comprehensive resource to inform and inspire the next generation of therapeutics derived from this versatile scaffold.

Core Molecular Attributes of 3-Phenylisoquinoline

A foundational understanding of the physicochemical properties of **3-phenylisoquinoline** is paramount for its effective application in drug design and development. These core attributes dictate its behavior in both chemical and biological systems.

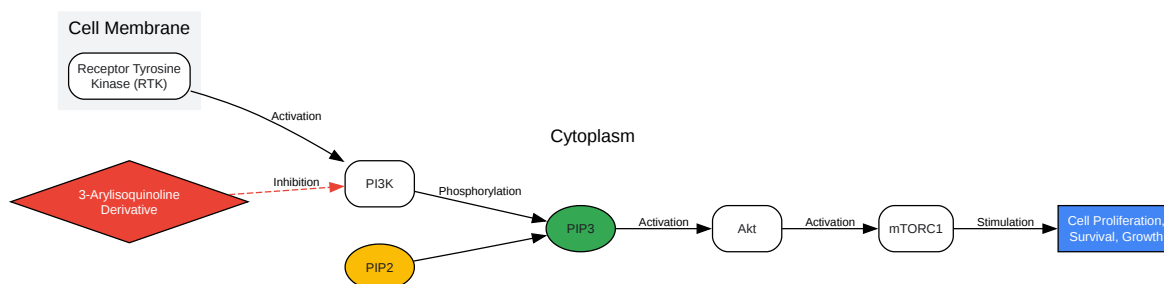
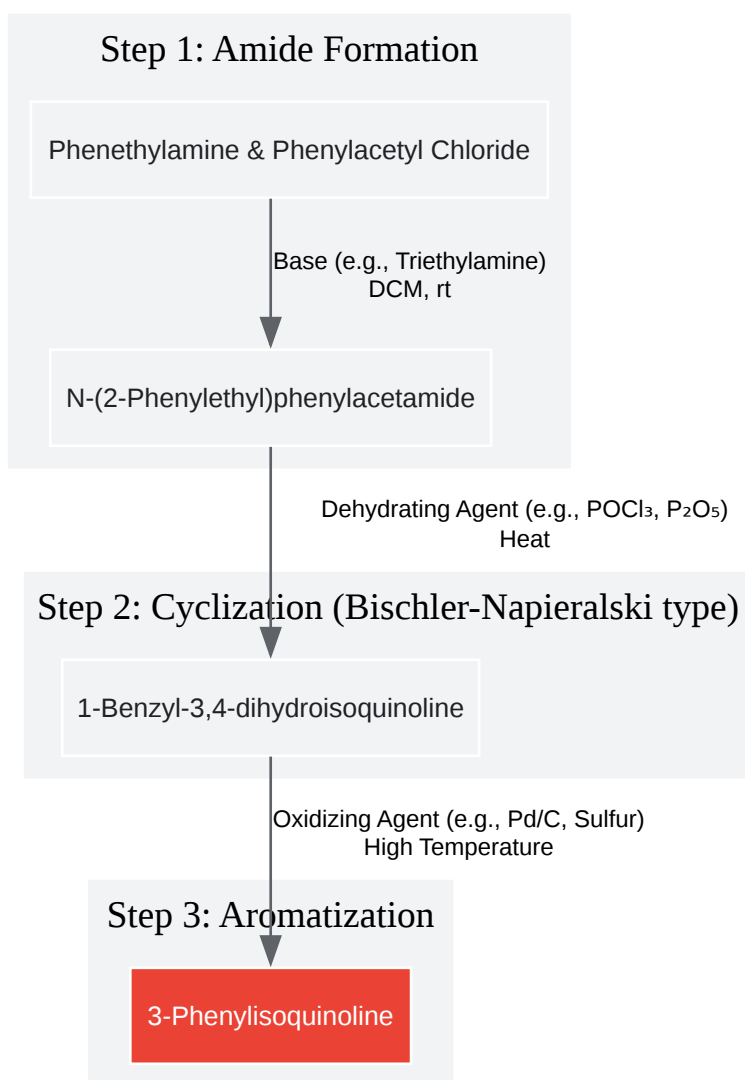
Property	Value	Source(s)
CAS Number	37993-76-3	[1]
Molecular Formula	C ₁₅ H ₁₁ N	[1]
Molecular Weight	205.25 g/mol	[1]
Appearance	Powder or crystals	
Melting Point	100-105 °C	
InChIKey	RBJOTRVJJWIIE- UHFFFAOYSA-N	[1]
SMILES	<chem>c1ccc(cc1)c2cc3ccccc3cn2</chem>	[1]

Synthesis of the 3-Phenylisoquinoline Core: A Strategic Overview

The synthesis of the **3-phenylisoquinoline** scaffold can be achieved through several established methodologies in heterocyclic chemistry. The choice of synthetic route is often dictated by the desired substitution patterns on both the isoquinoline and phenyl moieties, as well as considerations of yield and scalability. Here, we present a representative workflow based on the principles of classical isoquinoline syntheses like the Bischler-Napieralski and Pictet-Spengler reactions, which are foundational in the construction of such heterocyclic systems.[2][3][4]

Illustrative Synthetic Workflow

The following diagram outlines a generalized, multi-step synthesis to access the **3-phenylisoquinoline** core. This workflow is a composite of established chemical transformations, providing a logical pathway from commercially available starting materials to the target molecule.



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Sources

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- 3. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]
- 4. Isoquinoline synthesis [organic-chemistry.org]
- To cite this document: BenchChem. [The Resurgence of 3-Phenylisoquinoline: A Technical Guide for Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583570#3-phenylisoquinoline-cas-number-and-molecular-formula]

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